3-Azido-1-(3-fluorobenzyl)azétidine

Vue d'ensemble

Description

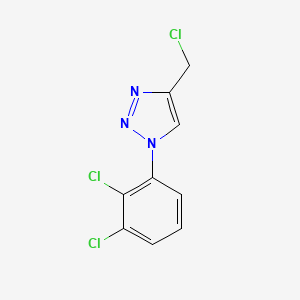

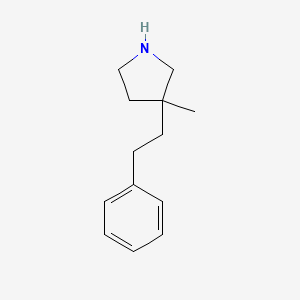

3-Azido-1-(3-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11FN4. It is an important four-membered heterocycle used in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 3-Azido-1-(3-fluorobenzyl)azetidine is characterized by a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The decomposition of 3-Azido-1-(3-fluorobenzyl)azetidine was a continuous process, exhibiting two major exothermic peaks around 163 °C and 184 °C . The in-situ FTIR spectroscopy of ADNAZ proved the strength of the nitro group decreases faster than that of the azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Physical And Chemical Properties Analysis

3-Azido-1-(3-fluorobenzyl)azetidine has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .Applications De Recherche Scientifique

Explosifs à fusion

Le composé peut être utilisé dans la synthèse d'explosifs à fusion . La première synthèse de la 3-azido-1,3-dinitroazetidine (ADNAZ), une molécule d'explosif à fusion potentielle, a été réalisée en remplaçant le groupe gem-dinitro dans le TNAZ par un groupe explosophore gem-azidonitro .

Recherche thermique

La 3-azido-1-(3-fluorobenzyl)azétidine peut être utilisée dans la recherche thermique. Les comportements thermiques systématiques de la 3-azido-1,3-dinitroazetidine (ADNAZ) ont été étudiés et comparés à ceux de la 1,3,3-trinitroazetidine (TNAZ) .

Synthèse d'azétidines fonctionnalisées

Le composé peut être utilisé dans la synthèse d'azétidines fonctionnalisées par la réaction d'aza-Paternò–Büchi . Cette réaction est l'une des méthodes les plus efficaces pour synthétiser des azétidines fonctionnalisées .

Synthèse de médicaments

La this compound peut être utilisée dans la synthèse de médicaments. Sa structure unique offre des applications potentielles dans ce domaine.

Science des matériaux

Le composé peut être utilisé dans la science des matériaux. Sa structure unique offre des applications potentielles dans ce domaine.

Bioconjugaison

La this compound peut être utilisée dans la bioconjugaison. Sa structure unique offre des applications potentielles dans ce domaine.

Mécanisme D'action

The mechanism of action of 3-Azido-1-(3-fluorobenzyl)azetidine is not yet fully understood. However, it is believed that the azetidine ring of 3-Azido-1-(3-fluorobenzyl)azetidine can interact with the active sites of enzymes and proteins, thus modulating their activity. Additionally, the fluorine atom of the benzene ring may also interact with the active sites of enzymes and proteins, thus modulating their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-Azido-1-(3-fluorobenzyl)azetidine are not yet fully understood. However, it is believed that 3-Azido-1-(3-fluorobenzyl)azetidine can interact with enzymes and proteins, thus modulating their activity. Additionally, 3-Azido-1-(3-fluorobenzyl)azetidine may also interact with DNA and RNA, thus modulating gene expression.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Azido-1-(3-fluorobenzyl)azetidine in lab experiments include its low cost, its availability, and its stability. Additionally, 3-Azido-1-(3-fluorobenzyl)azetidine is relatively non-toxic and is not known to be carcinogenic. However, 3-Azido-1-(3-fluorobenzyl)azetidine is a highly reactive compound, and care must be taken to avoid contact with skin and eyes.

Orientations Futures

The future directions for research involving 3-Azido-1-(3-fluorobenzyl)azetidine include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, further research is needed to investigate the potential of 3-Azido-1-(3-fluorobenzyl)azetidine as a probe molecule for the study of enzyme-catalyzed reactions and protein-ligand interactions. Finally, further research is needed to explore the potential of 3-Azido-1-(3-fluorobenzyl)azetidine as a tool for the study of DNA and RNA.

Propriétés

IUPAC Name |

3-azido-1-[(3-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNQHFJYSWXGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)

![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B1488799.png)

![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

![N-[(oxan-4-yl)methyl]-1-propylpiperidin-4-amine](/img/structure/B1488802.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)

![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)